

# M3541: A Technical Guide to a Potent and Selective ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | M3541    |           |
| Cat. No.:            | B1193091 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

M3541 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase. Developed as a potential anti-cancer agent, M3541 was investigated for its ability to sensitize tumors to DNA double-strand break (DSB)-inducing therapies such as radiotherapy. Preclinical studies demonstrated its efficacy in inhibiting ATM signaling, suppressing DSB repair, and enhancing the effects of radiation in various cancer cell lines and xenograft models. However, a Phase I clinical trial in combination with palliative radiotherapy was terminated due to a non-optimal pharmacokinetic profile and an absence of a dose-response relationship. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to M3541, intended to serve as a technical resource for the scientific community.

# **Chemical Structure and Physicochemical Properties**

**M3541** is a reversible inhibitor belonging to the 1,3-dihydro-imidazo[4,5-c]quinolin-2-one chemical class. Its structure, formula, and key properties are summarized below.



| Property         | Value                                                                    |
|------------------|--------------------------------------------------------------------------|
| Chemical Formula | C23H17FN6O2                                                              |
| Molecular Weight | 428.42 g/mol                                                             |
| CAS Number       | 1360628-91-6                                                             |
| Appearance       | White to light yellow solid                                              |
| SMILES Notation  | N#CC1=CC=C(N(C2=C3C=NC4=CC(OC)=C(C<br>5=CN(C)N=C5)C=C24)C(N3C)=O)C(F)=C1 |
| Solubility       | Soluble in DMSO (e.g., 11 mg/mL)                                         |

# **Mechanism of Action and Signaling Pathway**

**M3541** exerts its biological effects by selectively inhibiting the kinase activity of ATM, a primary regulator of the DNA damage response (DDR) pathway initiated by DNA double-strand breaks (DSBs).

In response to DSBs, ATM autophosphorylates at Serine 1981 and subsequently phosphorylates a multitude of downstream substrates. A key substrate is the checkpoint kinase 2 (CHK2), which, upon activation, mediates cell cycle arrest, allowing time for DNA repair.

M3541, by binding to the ATP-binding pocket of ATM, prevents this phosphorylation cascade. The inhibition of ATM-mediated signaling abrogates the G1/S and G2/M cell cycle checkpoints and suppresses DSB repair via homologous recombination. This leads to the accumulation of unrepaired DNA damage in cancer cells, ultimately resulting in mitotic catastrophe and apoptosis, particularly when combined with DNA-damaging agents like ionizing radiation.





Click to download full resolution via product page

**Caption:** Simplified ATM signaling pathway in response to DNA double-strand breaks and the inhibitory action of **M3541**.

# **Preclinical Data**



### In Vitro Potency and Selectivity

**M3541** demonstrated sub-nanomolar potency against ATM kinase in cell-free assays. It exhibited high selectivity against other closely related kinases in the PI3K-related kinase (PIKK) family.[1][2]

| Kinase Target | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| ATM           | 0.25                  |
| ATR           | > 10,000              |
| DNA-PK        | 150                   |
| mTOR          | 2,000                 |
| РІЗКу         | 1,700                 |

Data from in vitro kinase assays.

In cellular assays, **M3541** effectively inhibited the bleomycin-induced phosphorylation of CHK2 in various cancer cell lines with wild-type ATM, with a mean IC<sub>50</sub> of 71 nM.

### **Cellular Effects**

Preclinical studies in cancer cell lines, such as the A549 non-small cell lung cancer line, confirmed that **M3541** suppresses ATM signaling and the repair of DSBs induced by ionizing radiation (IR).[2]



| Cellular Endpoint         | Observation                                                                                                                                                                                                        |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ATM Signaling             | Dose-dependent inhibition of IR-induced autophosphorylation of ATM and phosphorylation of substrates like CHK2, KAP1, and p53. A 1 $\mu$ M concentration of M3541 resulted in over 90% inhibition of ATM activity. |
| DSB Repair                | Significant inhibition of IR-induced DSB repair, as evidenced by the persistence of yH2AX foci in treated cells.                                                                                                   |
| Cell Cycle Progression    | Disruption of cell cycle progression in combination with IR.                                                                                                                                                       |
| Clonogenic Survival       | Potent sensitization of a broad range of cancer cell lines to ionizing radiation, leading to reduced colony formation.                                                                                             |
| Synergy with other agents | Synergistic effects observed with topoisomerase and PARP inhibitors.                                                                                                                                               |

# Pharmacokinetics Preclinical Pharmacokinetics

In animal studies involving rats and dogs, **M3541** showed rapid oral absorption, with a median time to maximum concentration (Tmax) of 1-2 hours. In rats, the area under the concentration-time curve (AUC) was roughly dose-proportional from 10 to 75 mg/kg. In dogs, dose-proportionality for both AUC and maximum observed plasma concentration (Cmax) was observed for doses up to 10 mg/kg/day.[1]

### **Clinical Pharmacokinetics**

A Phase I clinical trial (NCT03225105) evaluated **M3541** in patients with solid tumors at doses ranging from 50 mg to 300 mg, administered on the days of radiotherapy fractions. The study revealed a non-optimal pharmacokinetic profile where total plasma levels of **M3541** did not increase with the dose after single or repeated dosing. This absence of a dose-response



relationship contributed to the early termination of the trial and the decision to halt further clinical development of M3541.[1]

# **Experimental Protocols**In Vitro ATM Kinase Inhibition Assay

A general protocol for determining the IC50 of an inhibitor against ATM kinase is as follows:





Click to download full resolution via product page

Caption: General workflow for an in vitro ATM kinase inhibition assay.



### **Western Blot for ATM Signaling**

- Cell Treatment: Plate A549 cells and allow them to adhere. Pre-treat with desired concentrations of **M3541** for 1 hour.
- Induce DNA Damage: Expose cells to 5 Gy of ionizing radiation.
- Lysis: After a specified time (e.g., 6 hours), harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-CHK2, total CHK2, and a loading control (e.g., β-actin) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

# **Clonogenic Survival Assay**

- Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a
  precise number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation
  dose) into 6-well plates.
- Treatment: Allow cells to attach for several hours, then treat with M3541 at a fixed concentration (e.g., 1 μM).



- Irradiation: Shortly after adding the drug, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
- Incubation: Remove the drug-containing medium after a set period (e.g., 24 hours), replace it with fresh medium, and incubate the plates for 10-14 days, allowing colonies to form.
- Fixing and Staining: Aspirate the medium, wash with PBS, fix the colonies with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
- Counting: Count the colonies (defined as groups of ≥50 cells).
- Analysis: Calculate the plating efficiency and survival fraction for each treatment condition to assess the radiosensitizing effect of M3541.

### Conclusion

M3541 is a well-characterized, potent, and selective inhibitor of ATM kinase. Its preclinical profile robustly demonstrated the intended mechanism of action, leading to the sensitization of cancer cells to DNA-damaging agents. Despite the promising preclinical data, the compound's development was halted due to an unfavorable pharmacokinetic profile in early clinical trials. The data and methodologies presented in this guide serve as a valuable technical resource for researchers in the fields of DNA damage response, oncology, and drug development, providing insights into the therapeutic potential and challenges associated with targeting the ATM pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [M3541: A Technical Guide to a Potent and Selective ATM Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1193091#the-chemical-structure-and-properties-of-m3541]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com